Palbociclib-d4 (hydrochloride)
Description
Palbociclib-d4 (hydrochloride) is a deuterium-labeled derivative of Palbociclib hydrochloride, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. The deuterium substitution occurs at four hydrogen positions in the molecule, enhancing its utility in pharmacokinetic, metabolic, and tracer studies without altering the primary pharmacological activity . The molecular formula of Palbociclib-d4 (hydrochloride) is C₂₄H₂₅D₄N₇O₂·HCl, with a molecular weight of 451.56 g/mol (unlabeled form: 447.53 g/mol) . Its structure retains the core pyrido[2,3-d]pyrimidin-7-one scaffold, critical for binding to CDK4/6, while deuterium atoms improve metabolic stability in mass spectrometry-based assays .
Palbociclib-d4 is primarily used in quantitative bioanalytical methods (e.g., LC-MS/MS) as an internal standard to ensure accuracy in measuring Palbociclib levels in biological matrices . The unlabeled parent compound, Palbociclib hydrochloride (CAS 571189-11-2), is clinically approved for hormone receptor-positive (HR+), HER2-negative advanced breast cancer, with IC₅₀ values of 11 nM (CDK4/cyclin D1) and 16 nM (CDK6/cyclin D2) .
Properties
Molecular Formula |
C24H30ClN7O2 |
|---|---|
Molecular Weight |
488.0 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(3,3,5,5-tetradeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H/i9D2,10D2; |
InChI Key |
STEQOHNDWONVIF-PQDNHERISA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)[2H].Cl |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Palbociclib-d4 (hydrochloride) is synthesized through a multi-step process starting from 2-(methylthio)pyrimidin-4(3H)-one. The synthesis involves several key steps, including nucleophilic substitution, bromination, and cyclization reactions. The process typically includes:
Nucleophilic Substitution: Using thionyl chloride to introduce a chlorine atom.
Bromination: Adding a bromine atom to the molecule.
Cyclization: Forming the pyrido[2,3-d]pyrimidin-7(8H)-one core structure.
Deuteration: Introducing deuterium atoms at specific positions to create the deuterated form
Industrial Production Methods
Industrial production of Palbociclib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. This includes using cost-effective raw materials and reagents, and implementing efficient purification techniques .
Chemical Reactions Analysis
Key Synthetic Pathways
The synthesis of palbociclib-d4 follows analogous routes to non-deuterated palbociclib, with deuterium introduced during specific steps (e.g., using deuterated solvents or reagents). A patented method involves:
-
Heck Coupling : Palladium-catalyzed coupling (e.g., PdCl₂ or Pd(OAc)₂) in solvents like ethanol or n-butanol .
-
Deprotection and Cyclization : Acidic cleavage (e.g., HCl) of tert-butyl carbamate intermediates, followed by neutralization to yield the free base .
-
Salt Formation : Conversion to the hydrochloride salt using HCl in ethanol or n-butanol .
Metabolic Reactions
Deuteration reduces hepatic metabolism rates by inhibiting cytochrome P450 3A4 (CYP3A4)-mediated oxidation and sulfotransferase 2A1 (SULT2A1)-catalyzed sulfonation, critical pathways for the parent compound .
Major Metabolic Pathways
-
Oxidation : Formation of deuterated hydroxylated metabolites (e.g., 6-acetyl-d4 derivatives) via CYP3A4 .
-
Sulfonation : Generation of sulfamic acid conjugates with retained deuterium at aromatic positions .
-
Glucuronidation : Minor pathway producing inactive glucuronide conjugates .
Table 2: Comparative Metabolism of Palbociclib and Palbociclib-d4
| Parameter | Palbociclib | Palbociclib-d4 |
|---|---|---|
| Primary Enzymes | CYP3A4, SULT2A1 | CYP3A4, SULT2A1 |
| Half-Life (hr) | 29 | ~35–40 (estimated) |
| Major Metabolites | Glucuronides, sulfonates | Deuterated analogs |
Stability and Degradation
Palbociclib-d4 hydrochloride exhibits pH-dependent solubility, mirroring the parent compound:
-
High solubility : Below pH 4 (e.g., in gastric fluid) due to protonation of the pyridine nitrogen (pKa = 3.9) .
-
Low solubility : Above pH 4, with precipitation observed in intestinal conditions .
Degradation Products
-
Hydrolysis : Under acidic conditions, cleavage of the acetyl group generates 6-carboxylic acid derivatives .
-
Oxidative Degradation : Exposure to light or oxygen forms N-oxide byproducts .
Analytical Characterization
Scientific Research Applications
Palbociclib-d4 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Palbociclib.
Biology: Helps in understanding the biological pathways and mechanisms involved in cell cycle regulation.
Medicine: Plays a crucial role in the development of targeted cancer therapies, particularly for breast cancer.
Industry: Utilized in the pharmaceutical industry for the development and quality control of Palbociclib-based drugs
Mechanism of Action
Palbociclib-d4 (hydrochloride) exerts its effects by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, Palbociclib-d4 (hydrochloride) prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly effective in hormone receptor-positive breast cancer cells, where CDK4/6 activity is often upregulated .
Comparison with Similar Compounds
Palbociclib-d4 vs. Non-Deuterated Palbociclib
Key Findings :
- Palbociclib-d4 exhibits improved metabolic stability in tracer studies due to deuterium’s kinetic isotope effect, reducing hydrogen-deuterium exchange rates in vivo .
Comparison with Other CDK4/6 Inhibitors
Key Findings :
- Ribociclib and Abemaciclib show comparable CDK4/6 inhibition but differ in selectivity. Abemaciclib’s broader kinase activity allows monotherapy use, unlike Palbociclib, which requires combination with endocrine therapy .
- PHA-767491 targets CDC7/CDK9, distinct from CDK4/6, and is used in early-stage research for DNA replication inhibition .
Comparison with Isotopically Labeled Analogs
Key Findings :
- Palbociclib-D8 (CAS 1628752-83-9) offers higher deuteration for enhanced mass spectrometric resolution but requires more complex synthesis .
- Isotopic analogs like 6-Desacetyl-6-bromo-N-Boc Palbociclib-d4 serve as intermediates in synthesizing labeled Palbociclib variants .
Stability and Analytical Performance
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
